molecular formula C18H18ClNO4 B5854489 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide

Cat. No.: B5854489
M. Wt: 347.8 g/mol
InChI Key: UPSXGDQMNCGWTD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group and a benzodioxin moiety. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the benzodioxin moiety: The benzodioxin ring is introduced through a cyclization reaction involving suitable precursors.

    Coupling of intermediates: The chlorophenoxy intermediate is then coupled with the benzodioxin intermediate under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide stands out due to its unique combination of structural features. Similar compounds include:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core.

    Other chlorophenoxy derivatives: Compounds with different substituents on the chlorophenoxy group.

    Benzodioxin derivatives: Compounds with variations in the benzodioxin moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-3-12(19)4-7-14)17(21)20-13-5-8-15-16(11-13)23-10-9-22-15/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSXGDQMNCGWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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